molecular formula C8H6N2O B14859779 6-Formyl-4-methylpyridine-2-carbonitrile

6-Formyl-4-methylpyridine-2-carbonitrile

Cat. No.: B14859779
M. Wt: 146.15 g/mol
InChI Key: BOGAVRJZGXEHGG-UHFFFAOYSA-N
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Description

6-Formyl-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-methylpyridine-2-carbonitrile typically involves the formylation of 4-methylpyridine-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: 6-Carboxy-4-methylpyridine-2-carbonitrile.

    Reduction: 6-Formyl-4-methylpyridine-2-amine.

    Substitution: 6-Formyl-4-bromomethylpyridine-2-carbonitrile.

Scientific Research Applications

6-Formyl-4-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Formyl-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and carbonitrile groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-6-methylpyridine-2-carbonitrile: Similar structure but with different positional isomers.

    6-Methylpyridine-2-carbonitrile: Lacks the formyl group, leading to different chemical properties and reactivity.

    4-Methylpyridine-2-carbonitrile: Lacks the formyl group and has a different substitution pattern.

Uniqueness

6-Formyl-4-methylpyridine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern also differentiates it from other similar compounds, making it valuable in various synthetic and research contexts.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-formyl-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,1H3

InChI Key

BOGAVRJZGXEHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C=O

Origin of Product

United States

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